REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][SH:4].[C:5]1(=[O:11])[O:10][C:8](=[O:9])[CH2:7][CH2:6]1>O.[Zn]>[SH:4][CH2:3][CH2:2][NH:1][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NCCS
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
sulfonic acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
disulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
is stirred under an inert atmosphere at a temperature of about 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The transformation of the starting products is practically total one-half hour
|
Type
|
CUSTOM
|
Details
|
after the beginning of the reaction
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The resin is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
SCCNC(CCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |